![molecular formula C16H18N4 B1458952 3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine CAS No. 1951451-75-4](/img/structure/B1458952.png)
3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine
Overview
Description
3-(tert-Butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine (3-TBQ) is an organic compound with a unique structure and properties. It is a heterocyclic amine, containing a quinoline ring, an amine group, and a pyrazole ring. 3-TBQ has a wide range of applications in scientific research, from drug design to chemical synthesis. It is also used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as a building block for the synthesis of other heterocyclic compounds.
Scientific Research Applications
Synthesis and Characterization of Complexes
Synthesis and Characterization of Aluminum and Zinc Complexes Supported by Pyrrole-Based Ligands This research highlights the synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands, including derivatives involving quinolin-8-amine. These complexes have shown potential in catalyzing the ring-opening polymerization of ε-caprolactone, indicating their applicability in polymer synthesis (Qiao, Ma, & Wang, 2011).
Chemical Synthesis Techniques
New, Simple and Efficient Method for the Synthesis of Imidazo-Azines The study introduces a novel method for synthesizing imidazo-azines, including derivatives related to quinolin-2-ylmethylideneamine. This technique, involving flash vacuum thermolysis, provides a regioselective approach to synthesizing complex heterocyclic structures, potentially useful in various chemical synthesis applications (Justyna et al., 2017).
Reactivity Studies
Reactivity of 7-Amino-3-Tert-Butyl-8-(2H-Tetrazol-5-Yl)Pyrazolo-[5,1-C][1,2,4]Triazin-4(6H)-One This paper discusses the reactivity of a compound structurally similar to 3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine. It provides insights into the chemical behavior of such compounds under various conditions, contributing to the understanding of their chemical properties and potential applications (Mironovich & Shcherbinin, 2014).
Synthesis of Antimicrobial Agents
Synthesis of Some Novel Pyrazolo[3,4-D]Pyrimidine Derivatives as Potential Antimicrobial Agents This study involves the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, highlighting their potential as antimicrobial agents. The structural similarity to 3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine suggests potential in exploring similar compounds for antimicrobial applications (Holla et al., 2006).
Synthesis and Biological Evaluation
Synthesis and Preliminary Mechanistic Evaluation of 5-(P-Tolyl)-1-(Quinolin-2-Yl)Pyrazole-3-Carboxylic Acid Amides with Potent Antiproliferative Activity This research presents the synthesis and preliminary evaluation of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid. These compounds exhibit potent antiproliferative activity on human cancer cell lines, indicating the potential therapeutic applications of structurally similar compounds (Pirol et al., 2014).
properties
IUPAC Name |
5-tert-butyl-2-quinolin-7-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-16(2,3)14-10-15(17)20(19-14)12-7-6-11-5-4-8-18-13(11)9-12/h4-10H,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKRCJPAXLSJEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=CC=N3)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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